![molecular formula C18H14ClNO3 B2763510 5-[(6-Chloro-3-pyridinyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde CAS No. 1209763-99-4](/img/structure/B2763510.png)
5-[(6-Chloro-3-pyridinyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde
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Overview
Description
The compound “5-[(6-Chloro-3-pyridinyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde” is a complex organic molecule. It has a molecular weight of 327.77 and its IUPAC name is 5-[(6-chloro-3-pyridinyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzofuran ring substituted with a cyclopropyl group and a methoxy-substituted chloropyridinyl group . The InChI code for this compound is 1S/C18H14ClNO3/c19-17-6-1-11(8-20-17)10-22-13-4-5-16-14(7-13)15(9-21)18(23-16)12-2-3-12/h1,4-9,12H,2-3,10H2 .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Noviany et al. (2020) discusses the structural revision of sesbagrandiflorains and the synthesis of benzofuran derivatives. One derivative exhibited moderate antibacterial activity against Rhodococcus fascians and respectable cytotoxicity against A375 melanoma cancer cells. This illustrates the potential of benzofuran derivatives in antibacterial and cancer research (Noviany et al., 2020).
Synthesis of Polymer/Silica Composites
The study by Kubo et al. (2005) explores the synthesis of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/Silica and Poly(3-hexylthiophene)/Silica composites, which could be relevant for applications in materials science and engineering (Kubo et al., 2005).
Catalyst-free Synthesis in Antitumor Research
Li et al. (2014) developed a catalyst-free approach to synthesize benzofuran-fused pyrido[4,3-d]pyrimidines with good antitumor activities, showcasing the compound's potential in antitumor drug development (Li et al., 2014).
Synthesis of Hexahydro-5H-dibenzo Compounds
Tonkikh et al. (2004) reported the synthesis of various 11-Aryl-3,3-dimethyl-7- and 7,8-Substituted 1,2,3,4,10,11-Hexahydro-5H-dibenzo[b,e]-1,4-diazepin-1-ones, which could have implications in pharmaceutical chemistry (Tonkikh et al., 2004).
Synthesis of Pyrido[2,3-d]pyrimidines
Perandones & Soto (1998) prepared pyrido[2,3-d]pyrimidines, which are important in the development of new pharmaceutical compounds (Perandones & Soto, 1998).
Isolation and Synthesis of Natural Benzofuran
Yang et al. (1991) isolated a naturally occurring benzofuran from S. miltiorrhiza Bunge and synthesized it, indicating its potential in receptor ligand research (Yang et al., 1991).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may act through a mechanism involving the formation of covalent bonds with its target, leading to changes in the target’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and routes of excretion remain to be determined. These factors are crucial in understanding the compound’s pharmacokinetics and its potential as a therapeutic agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target. Specific information on how these factors influence the action of “5-[(6-chloro-3-pyridinyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde” is currently unavailable .
properties
IUPAC Name |
5-[(6-chloropyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-17-6-1-11(8-20-17)10-22-13-4-5-16-14(7-13)15(9-21)18(23-16)12-2-3-12/h1,4-9,12H,2-3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKHVCKNLXQIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=C(O2)C=CC(=C3)OCC4=CN=C(C=C4)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(6-Chloro-3-pyridinyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde |
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